molecular formula C22H29BrN2O3 B11541011 ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11541011
M. Wt: 449.4 g/mol
InChI Key: HKHYEHXGYQSAQD-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate: is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, features a bromine atom, a cyclohexyl group, and a pyrrolidine moiety, making it a unique and versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of an indole derivative, followed by the introduction of the cyclohexyl and pyrrolidine groups through nucleophilic substitution reactions. The final step usually involves esterification to form the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the removal of the bromine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the de-brominated compound.

    Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be tested for different chemical properties.

Biology: In biological research, this compound is studied for its potential as a pharmacophore. Its indole core is known to interact with various biological targets, making it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic effects. Indole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial properties, and this compound is no exception.

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
  • Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylthio)methyl-1H-indole-3-carboxylate

Uniqueness: Ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-[(pyrrolidin-1-yl)methyl]-1H-indole-3-carboxylate is unique due to the presence of the cyclohexyl and pyrrolidine groups. These groups can significantly alter the compound’s chemical and biological properties, making it distinct from other similar indole derivatives.

Properties

Molecular Formula

C22H29BrN2O3

Molecular Weight

449.4 g/mol

IUPAC Name

ethyl 6-bromo-1-cyclohexyl-5-hydroxy-2-(pyrrolidin-1-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C22H29BrN2O3/c1-2-28-22(27)21-16-12-20(26)17(23)13-18(16)25(15-8-4-3-5-9-15)19(21)14-24-10-6-7-11-24/h12-13,15,26H,2-11,14H2,1H3

InChI Key

HKHYEHXGYQSAQD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3CCCCC3)CN4CCCC4

Origin of Product

United States

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